molecular formula C9H6ClNO2 B3157153 1,2-Benzisoxazol-3-ylacetyl chloride CAS No. 84637-43-4

1,2-Benzisoxazol-3-ylacetyl chloride

Cat. No. B3157153
CAS RN: 84637-43-4
M. Wt: 195.6 g/mol
InChI Key: KQCFJNRUTPMOID-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3-ylacetyl chloride, also known as BIA, is a chemical compound that belongs to the class of organic compounds called acyl chlorides. It has a CAS Number of 84637-43-4 and a molecular weight of 195.6 .


Molecular Structure Analysis

The molecular formula of 1,2-Benzisoxazol-3-ylacetyl chloride is C9H6ClNO2 . The InChI code for this compound is 1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 .

Scientific Research Applications

1. Chemical Structure and Reactivity

1,2-Benzisoxazoles, such as those derived from 1,2-Benzisoxazol-3-ylacetyl chloride, have been extensively studied for their structure and reactivity. They are known for their weak N-O bond, which is a potential site for various chemical transformations like reduction, oxidation, and more. This property makes them significant in studying their reactivity in different chemical reactions, especially in the context of chromatography-mass spectrometry and quantum-chemical modeling (Kotov et al., 2019).

2. Synthesis of Novel Compounds

The chemical serves as a precursor in synthesizing various novel compounds. For instance, its derivatives have been used in synthesizing antimicrobial agents against various pathogens, indicating its role in pharmaceutical research (Jamkhandi & Disouza, 2012). Additionally, it has been utilized in the synthesis of pyridazino[1,6-a]benzimidazoles, highlighting its versatility in creating heterocyclic compounds (Kuz’menko et al., 1983).

3. Role in Drug Design and Biological Applications

1,2-Benzisoxazoles are biologically active molecules with potential applications in drug design. Their interaction with water in biological systems can be simulated, providing insights into their structure, energies, and the type of interactions stabilizing these systems. This is crucial for understanding their role in biological and pharmacological contexts (Kabanda & Ebenso, 2013).

4. Synthesis of Functionally Substituted Derivatives

1,2-Benzisoxazol-3-ylacetyl chloride aids in synthesizing functionally substituted derivatives, which are promising in pharmacology due to their various activities. The synthesis of such compounds offers a pathway to a series of potentially bioactive molecules (Khodot & Rakitin, 2022).

5. Electrochemical Studies

The compound's analogs have been studied in non-aqueous media using electrochemical methods. Such studies are pivotal in understanding the compound’s electrochemical behavior and potential applications in synthetic chemistry (Dakova et al., 2000).

6. Synthesis of Antiproliferative Agents

1,2-Benzisoxazol derivatives have been synthesized as antiproliferative agents, indicating their potential in cancer research. The structure-activity relationship studies of these derivatives provide valuable insights for developing effective therapeutic agents (Prasad et al., 2009).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCFJNRUTPMOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazol-3-ylacetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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